

# Voxtalisib: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Voxtalisib** (also known as XL765 or SAR245409) is an investigational small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in a critical signaling pathway, **Voxtalisib** has been evaluated in numerous clinical trials for various types of cancer.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Voxtalisib**, summarizing key data from preclinical and clinical studies.

# Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Voxtalisib** exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle regulation, proliferation, and survival. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. **Voxtalisib**'s dual-inhibitor nature allows it to block the pathway at two critical junctures, potentially leading to a more potent anti-cancer effect.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by **Voxtalisib**.





Click to download full resolution via product page

Voxtalisib's inhibition of the PI3K/mTOR pathway.

## **Pharmacokinetics**

The pharmacokinetic profile of **Voxtalisib** has been characterized in both preclinical animal models and human clinical trials. The drug is orally administered and appears to have linear pharmacokinetics, with plasma exposure generally increasing with the dose and no significant accumulation observed with repeated dosing.[2]



## **Preclinical Pharmacokinetics in Rats**

A study in male Sprague-Dawley rats provides key insights into the preclinical pharmacokinetic profile of **Voxtalisib**.

Table 1: Pharmacokinetic Parameters of Voxtalisib in Rats Following a Single Oral Dose

| Parameter           | Value (Mean ± SD) |  |
|---------------------|-------------------|--|
| Dose                | 5 mg/kg           |  |
| Cmax (ng/mL)        | 977.74 ± 250.40   |  |
| Tmax (h)            | 2.45 ± 1.42       |  |
| AUC (0-t) (ng·h/mL) | 7033.21 ± 1847.15 |  |
| AUC (0-∞) (ng·h/mL) | 7167.33 ± 1889.84 |  |
| t1/2 (h)            | 3.58 ± 0.69       |  |
| CL/F (L/h/kg)       | 0.72 ± 0.18       |  |
| Vz/F (L/kg)         | 3.69 ± 0.88       |  |

Data from a study in six male Sprague-Dawley rats.

## **Clinical Pharmacokinetics in Humans**

**Voxtalisib** has been evaluated in several Phase I and II clinical trials in patients with various solid tumors and hematological malignancies. These studies have provided valuable data on the safety, tolerability, and pharmacokinetics of different dosing regimens.

Table 2: Summary of Human Pharmacokinetic Parameters of Voxtalisib



| Study<br>Population                         | Dosing<br>Regimen   | Cmax (ng/mL) | Tmax (h)     | t1/2 (h)                |
|---------------------------------------------|---------------------|--------------|--------------|-------------------------|
| Patients with solid tumors                  | 50 mg once<br>daily | 301 ± 101    | 1.53         | 3.94 ± 0.79             |
| Patients with relapsed/refracto ry lymphoma | 50 mg twice daily   | Not Reported | Not Reported | 4.61 (steady-<br>state) |

Data compiled from multiple Phase I and II clinical trials.[1][3]

A study investigating the effect of food on **Voxtalisib** tablets noted a slight decrease in exposure when administered with food; however, high variability in exposure parameters suggests this should be interpreted with caution.[2]

# **Oral Bioavailability**

While **Voxtalisib** is described as an orally bioavailable compound and has been administered orally in numerous clinical trials, specific quantitative data on its absolute oral bioavailability (F%) in either preclinical species or humans is not publicly available in the reviewed literature. [4][5]

# **Experimental Protocols**Preclinical Pharmacokinetic Study in Rats

The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of **Voxtalisib** in rats.





Click to download full resolution via product page

Workflow for the preclinical pharmacokinetic study.

#### Animal Model:

Species: Male Sprague-Dawley rats

• Number of animals: 6

Weight: 300 ± 20 g

 Housing: Standard laboratory conditions with free access to food and water. Animals were fasted for 12 hours prior to dosing.



#### Dosing:

• Drug: Voxtalisib

Dose: 5 mg/kg

Route: Single intragastric administration

Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na)

#### **Blood Sampling:**

• Method: Retro-orbital plexus puncture

Volume: Approximately 0.3 mL per sample

• Time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose

Anticoagulant: Heparin

#### Sample Processing and Analysis:

- Plasma Preparation: Blood samples were centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
- Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used to quantify the concentration of Voxtalisib in plasma samples.

## **Human Clinical Trial Design**

The clinical development of **Voxtalisib** has primarily utilized a "3+3" dose-escalation study design in its Phase I trials to determine the maximum tolerated dose (MTD).[2]





Click to download full resolution via product page

Logical flow of a "3+3" dose-escalation study.

General Protocol for Pharmacokinetic Assessment in Humans:

- Study Design: Typically open-label, dose-escalation studies.
- Dosing: Voxtalisib administered orally, once or twice daily, in continuous 28-day cycles.



- Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose on specified days of the treatment cycles (e.g., Day 1 and Day 28) to determine single-dose and steady-state pharmacokinetics.
- Bioanalysis: Plasma concentrations of Voxtalisib are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters.

### Conclusion

**Voxtalisib**, an oral dual PI3K/mTOR inhibitor, exhibits linear pharmacokinetics with a relatively short half-life in both rats and humans. While the compound is orally administered in clinical settings, specific data on its absolute oral bioavailability remains to be publicly disclosed. The provided pharmacokinetic data and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the absolute bioavailability and metabolism of **Voxtalisib** would provide a more complete understanding of its clinical pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of the safety and pharmacokinetics of a tablet formulation of voxtalisib, a phosphoinositide 3-kinase inhibitor, in patients with solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765)
  plus temozolomide with or without radiotherapy in patients with high-grade glioma PMC
  [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Voxtalisib: A Technical Overview of its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#pharmacokinetics-and-oral-bioavailabilityof-voxtalisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com